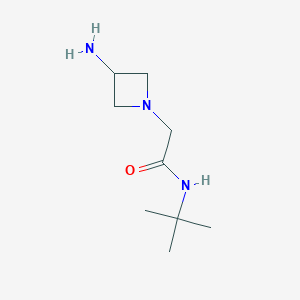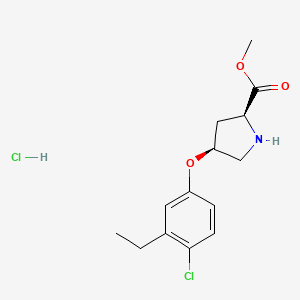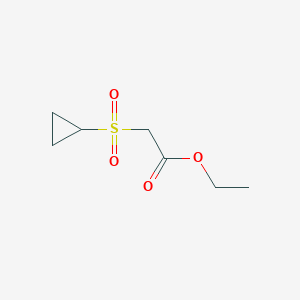
2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide
Overview
Description
Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides . They are structurally similar to the β-lactam antibiotics, which include penicillins and cephalosporins . These compounds are of great interest in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine as a catalyst under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones .
Molecular Structure Analysis
The molecular structure of azetidinones consists of a four-membered β-lactam ring. The ring contains a nitrogen atom and a carbonyl group .
Chemical Reactions Analysis
Azetidinones can undergo a variety of chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction to form novel heterocyclic amino acid derivatives .
Physical And Chemical Properties Analysis
Azetidinones are typically solid at room temperature . They have a molecular weight that can vary depending on the specific substituents attached to the azetidinone ring .
Scientific Research Applications
Structure-Activity Relationship Studies
Research on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor highlights the optimization of potency for anti-inflammatory and antinociceptive activities. These studies involve systematic modifications of the core moieties and substituents, showcasing the application of azetidine and related structures in medicinal chemistry (Altenbach et al., 2008).
Enantioselective Synthesis
The enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides demonstrates the utility of chiral catalysts in synthesizing cyclic structures, relevant to the development of pharmaceuticals and materials science (Doyle et al., 1994).
Neuropeptide Y2 Receptor Agonists
A study on selective neuropeptide Y2 receptor polyethylene glycol-conjugated peptide agonists for obesity management exemplifies the role of peptide-based therapies in addressing metabolic disorders, showing the broader implications of peptide modification and conjugation strategies in therapeutic development (Ortiz et al., 2007).
Elastase Inhibitors
Research on 1-alkoxycarbonyl-3-bromoazetidin-2-ones explores potential applications as elastase inhibitors, highlighting the exploration of azetidinones in enzyme inhibition and the development of anti-inflammatory agents (Beauve et al., 1999).
Synthesis of Antibacterials
The synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone antibacterials demonstrates the application of azetidine and oxazolidinone derivatives in the development of new antibacterial agents, crucial for combating antibiotic resistance (Perrault et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)11-8(13)6-12-4-7(10)5-12/h7H,4-6,10H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFQFUJOYHLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)


![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)


![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)


![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)